Cas no 2248363-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
- 2248363-20-2
- EN300-6517278
-
- インチ: 1S/C17H17N3O4/c1-4-12-14(13(5-2)19(3)18-12)17(23)24-20-15(21)10-8-6-7-9-11(10)16(20)22/h6-9H,4-5H2,1-3H3
- InChIKey: VPHKCZOSVNRJDH-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C(CC)=NN(C)C=1CC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 327.12190603g/mol
- どういたいしつりょう: 327.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517278-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 0.25g |
$855.0 | 2023-05-25 | ||
Enamine | EN300-6517278-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 0.05g |
$780.0 | 2023-05-25 | ||
Enamine | EN300-6517278-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 0.5g |
$891.0 | 2023-05-25 | ||
Enamine | EN300-6517278-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 10g |
$3992.0 | 2023-05-25 | ||
Enamine | EN300-6517278-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 2.5g |
$1819.0 | 2023-05-25 | ||
Enamine | EN300-6517278-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 1g |
$928.0 | 2023-05-25 | ||
Enamine | EN300-6517278-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 0.1g |
$817.0 | 2023-05-25 | ||
Enamine | EN300-6517278-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate |
2248363-20-2 | 5g |
$2692.0 | 2023-05-25 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2248363-20-2)
In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2248363-20-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and pyrazole moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings from recent research is the compound's ability to modulate specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate exhibits potent inhibitory effects on certain kinases, making it a candidate for targeted therapy in diseases such as cancer and autoimmune disorders. The compound's selectivity and efficacy have been validated through high-throughput screening assays and molecular docking simulations.
Another area of investigation has been the optimization of the synthetic route for this compound. Researchers have developed more efficient and scalable methods for its production, reducing the cost and time required for synthesis. These advancements are critical for facilitating further preclinical and clinical studies. Additionally, structural analogs of the compound have been synthesized to explore structure-activity relationships (SAR), providing insights into how modifications to the core structure can enhance its biological activity and pharmacokinetic properties.
Pharmacological evaluations have also revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate possesses favorable drug-like properties, including good bioavailability and low toxicity profiles in animal models. These findings support its potential as a lead compound for drug development. However, further studies are needed to assess its long-term safety and efficacy in humans.
In conclusion, the latest research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2248363-20-2) highlights its therapeutic potential and underscores the importance of continued investigation. The compound's unique chemical structure and biological activity make it a promising candidate for addressing unmet medical needs. Future studies should focus on advancing its development through rigorous preclinical and clinical trials, as well as exploring its applications in combination therapies.
2248363-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate) 関連製品
- 1314938-99-2(5-hydroxytetrahydro-2H-pyran-3-carboxylic acid)
- 26088-66-4(2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid)
- 2171820-26-9(1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol)
- 886499-40-7(2-Chloro-6-fluoro-3-methoxybenzoic acid)
- 79055-57-5(4-Pyridinamine, 2-iodo-5-methyl-)
- 1443351-00-5(Methyl 3-ethoxybenzoylformate)
- 1564281-25-9(4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one)
- 1419747-72-0(5-Bromo-2-(cyclobutylmethoxy)benzonitrile)
- 2034339-85-8(1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea)
- 1784380-03-5(5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine)




